

Application Notes and Protocols for 4-Bromopyridazine Hydrobromide in Medicinal Chemistry

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Compound of Interest

Compound Name: *4-Bromopyridazine Hydrobromide*

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Introduction

4-Bromopyridazine hydrobromide is a versatile heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel bioactive molecules. Its pyridazine core is a key structural motif in a variety of pharmacologically active compounds. The presence of a bromine atom at the 4-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery. This document provides an overview of its applications, detailed experimental protocols for key reactions, and insights into the biological relevance of the resulting compounds.

Key Applications in Medicinal Chemistry

4-Bromopyridazine hydrobromide serves as a crucial precursor for the synthesis of kinase inhibitors and other targeted therapeutics. The pyridazine scaffold is recognized by the hinge region of many kinases, a critical interaction for potent inhibition. Furthermore, derivatives of 4-bromopyridazine have been explored as γ -secretase modulators, which are of interest in the treatment of Alzheimer's disease.

The primary synthetic transformations involving **4-bromopyridazine hydrobromide** are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 4-position of the pyridazine ring, providing a powerful tool for structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyridazine

This protocol describes the synthesis of 4-arylpyridazines from 4-bromopyridazine and an appropriate arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing diverse aromatic moieties.

Reaction Scheme:

Materials:

- **4-Bromopyridazine hydrobromide**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 or Na_2CO_3)
- Solvent (e.g., 1,4-Dioxane/water mixture)
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

Procedure:[1]

- To a dry Schlenk flask, add 4-bromopyridazine (as the free base, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
- Under a positive flow of inert gas, add the palladium catalyst (0.05 mmol).
- Add the degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1 v/v, 10 mL).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridazine.

General Protocol for Buchwald-Hartwig Amination of 4-Bromopyridazine

This protocol outlines the synthesis of N-arylpyridazin-4-amines from 4-bromopyridazine and an aniline derivative. This C-N bond-forming reaction is crucial for introducing amino groups, which can act as key pharmacophores.

Reaction Scheme:

Materials:

- **4-Bromopyridazine hydrobromide**
- Aniline or substituted aniline
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$)

- Phosphine ligand (e.g., XPhos, BINAP)
- Base (e.g., NaOtBu or Cs₂CO₃)
- Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

Procedure:

- In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol) to a dry Schlenk tube.
- Add the 4-bromopyridazine (as the free base, 1.0 mmol) and the aniline (1.2 mmol).
- Add the anhydrous, degassed solvent (5 mL).
- Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Once complete, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
- Wash the filtrate with water and brine.
- Dry the organic layer, filter, and concentrate.
- Purify the crude product by flash column chromatography to yield the N-arylpyridazin-4-amine.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds synthesized using pyridazine scaffolds in applications relevant to medicinal chemistry. Note that direct data

for **4-bromopyridazine hydrobromide** as a starting material is often embedded within broader synthetic schemes. The data presented here is from a study on pyridazine-based ALK5 inhibitors, which showcases the potency of the resulting compounds.[2]

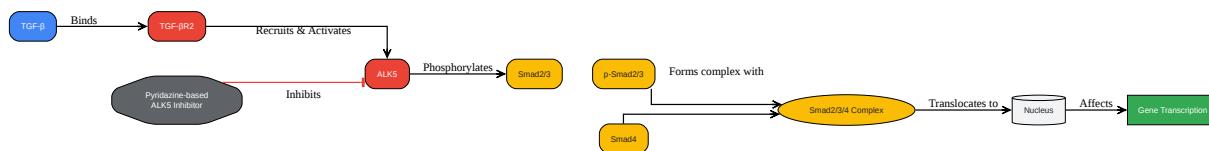
Compound	Target	Assay	IC ₅₀ (nM)[2]
Compound 4	ALK5	Enzymatic	1.6 ± 0.2
Compound 20	ALK5	Enzymatic	0.8 ± 0.1
Compound 23	ALK5	Enzymatic	0.9 ± 0.1

Note: The synthesis of these specific compounds started from a 4-amino-6-chloropyridazine scaffold, which is structurally related to derivatives of 4-bromopyridazine.

Signaling Pathway and Experimental Workflow Diagrams

TGF-β/ALK5 Signaling Pathway

Transforming growth factor-β (TGF-β) signaling, which is mediated by the ALK5 receptor, plays a crucial role in cellular processes like growth, differentiation, and fibrosis.[2] Inhibitors of ALK5, often synthesized using pyridazine scaffolds, can block this pathway.

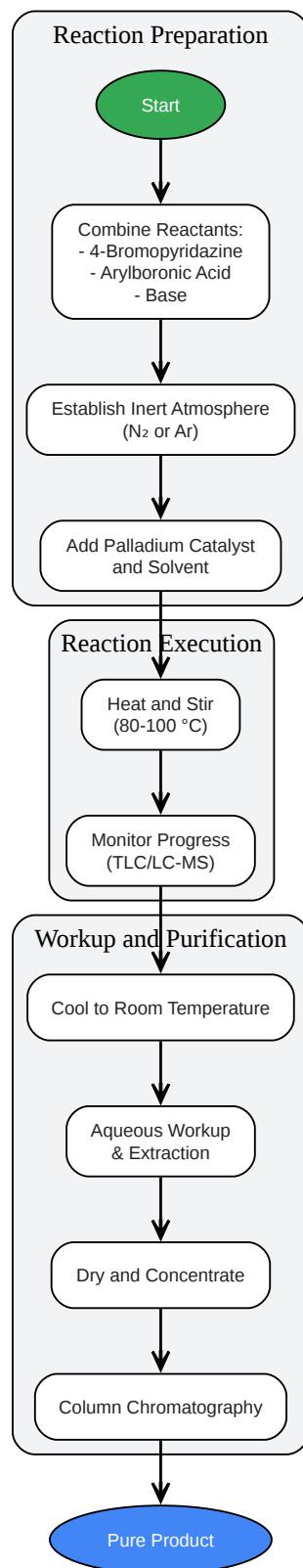


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Caption: TGF-β/ALK5 signaling pathway and its inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

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